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Compound of Interest

Compound Name: 3-Bromo-5-methylpicolinonitrile

Cat. No.: B1344256

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpicolinonitrile, also known as 3-bromo-5-methylpyridine-2-carbonitrile, is a
versatile heterocyclic building block of significant interest in medicinal chemistry and materials
science.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a
bromine atom, a methyl group, and a nitrile moiety, provides multiple reactive sites for
advanced chemical transformations.[1] This compound serves as a crucial intermediate in the
synthesis of complex organic molecules, particularly in the development of novel active
pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The strategic placement of its
functional groups allows for precise molecular modifications, making it an invaluable tool for
drug discovery and development programs.[1]

Core Chemical and Physical Properties

3-Bromo-5-methylpicolinonitrile is a white solid that is stable under standard laboratory
conditions.[1][2] Its high purity, often specified at 98.0% or higher, is critical for its successful
application in multi-step organic synthesis.[2] Proper storage in a cool, well-ventilated
environment is essential to maintain its integrity.[2]

Table 1: Physicochemical Properties of 3-Bromo-5-methylpicolinonitrile
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Property Value Source
CAS Number AT74824-78-7 [1]12]
Molecular Formula C7HsBrN2 [1]
Molecular Weight 197.03 g/mol [1]
Appearance White Solid [1112]
Purity >98.0% [2]
Boiling Point Data not available

Melting Point Data not available

Density Data not available

Solubility Data not available

Spectroscopic Data (Theoretical)

While extensive experimental spectroscopic data for 3-Bromo-5-methylpicolinonitrile is not
widely published, Density Functional Theory (DFT) calculations and the Gauge-Independent
Atomic Orbital (GIAO) method provide valuable predicted data for structural confirmation.[1]
These computational models are crucial for distinguishing between isomers and understanding
the electronic environment of the molecule.[1]

Table 2: Predicted Spectroscopic Data for 3-Bromo-5-methylpicolinonitrile
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Parameter Predicted Value Method

1H NMR Chemical Shifts (3,

GIAO/DFT
ppm)
Aromatic H (position 4) ~8.3 [1]
Aromatic H (position 6) ~8.6 [1]
Methyl H (on C5) ~2.5 [1]
13C NMR Chemical Shifts (9,

GIAO/DFT
ppm)
C2 (with CN) ~135 [1]
C3 (with Br) ~120 [1]
C4 ~142 [1]
C5 (with CHs) ~138 [1]
C6 ~153 [1]
Cyano C ~117 [1]
Characteristic IR Vibrational

_ DFT

Frequencies (cm™1)
Aromatic C-H Stretch 3100-3000 [1]
C=N Stretch (Nitrile) ~2230 [11[3]
Aromatic C=C/C=N Stretch 1600-1450 [1]

Note: The data in this table is illustrative and based on computational models; it is not
experimental data.[1]

Reactivity and Chemical Transformations

The synthetic utility of 3-Bromo-5-methylpicolinonitrile stems from its versatile reactivity,
primarily centered around the bromine atom and the nitrile group. The bromine atom at the 3-
position serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions
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and nucleophilic substitutions.[1] The electron-withdrawing nitrile group not only influences the
reactivity of the pyridine ring but also provides a functional group that can be converted into
other valuable moieties like amines or carboxylic acids.[2]

Key reactions include:

o Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is readily displaced in
reactions such as Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings,
enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

o Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring
makes the bromine atom susceptible to substitution by various nucleophiles.[1]

 Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or
reduced to an amine, providing further pathways for molecular diversification.[2]
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Caption: Key reaction pathways for 3-Bromo-5-methylpicolinonitrile.

Applications in Research and Drug Development

3-Bromo-5-methylpicolinonitrile is a pivotal intermediate in the pharmaceutical and
agrochemical industries.[1] Its structural features are incorporated into a wide range of
biologically active molecules. The nitrile group can act as a bioisostere, enhancing binding
affinity and metabolic stability in drug candidates.[1] This compound is a key precursor for
constructing complex molecular architectures, including those investigated for their potential as
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anti-cancer agents.[1] Its continued use in synthesizing novel compounds for pharmaceuticals,
agrochemicals, and materials science indicates a sustained demand and promising future
prospects.[2]

Experimental Protocols: Synthesis Methodologies

Two primary synthetic routes are commonly employed for the preparation of 3-Bromo-5-
methylpicolinonitrile: a multi-step synthesis culminating in a Sandmeyer reaction, and direct
bromination of the corresponding precursor. The choice of method depends on factors such as
scale, required purity, and starting material availability.[1]

Multi-Step Synthesis via Sandmeyer Reaction

This route offers high regioselectivity. It begins with the nitration of 5-methylpicolinonitrile,
followed by reduction of the nitro group to an amine, and finally, conversion of the amino group
to a bromo group via a Sandmeyer reaction.[1]

a) Nitration of 5-methylpicolinonitrile:

e Reagents: 5-methylpicolinonitrile, a mixture of concentrated sulfuric acid (H2S0a4) and nitric
acid (HNOs).[1]

o Protocol: The reaction is an electrophilic aromatic substitution. The temperature must be
strictly controlled between 0 °C and 10 °C to prevent over-nitration and the formation of side
products.[1]

b) Reduction of 3-nitro-5-methylpicolinonitrile:

e Reagents: 3-nitro-5-methylpicolinonitrile, Palladium on carbon (Pd/C) catalyst, hydrogen gas

(H2).[1][4]
e Solvent: Protic solvents such as methanol are typically used.[1][4]

e Protocol: The nitro group is reduced to an amino group (3-amino-5-methylpicolinonitrile) via
catalytic hydrogenation.[1][4]

c) Diazotization and Sandmeyer Bromination:
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» Reagents: 3-amino-5-methylpicolinonitrile, sodium nitrite (NaNO3), a strong acid (e.g., HBr),
and a copper(l) bromide (CuBr) salt.[1]

e Protocol: The amino group is first converted to a diazonium salt through diazotization with
nitrous acid (generated in situ from NaNO:z and acid) at low temperatures, typically between
-10 °C and 5 °C.[1] The resulting diazonium salt is then treated with CuBr to yield the final
product, 3-Bromo-5-methylpicolinonitrile.[1]
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Caption: Multi-step synthesis workflow for 3-Bromo-5-methylpicolinonitrile.

Direct Bromination

This method is more atom-economical but can suffer from poor regioselectivity due to multiple
reactive sites on the pyridine ring.[1]

» Reagents: 5-methylpicolinonitrile, a brominating agent such as molecular bromine (Brz) or N-
bromosuccinimide (NBS). A Lewis acid catalyst like iron(lll) bromide (FeBrs) may be used to
improve selectivity.[1]

e Solvents: Acetic acid, chloroform, or dichloromethane are commonly used.[1]

» Protocol: This electrophilic aromatic substitution requires careful control of reaction
conditions to favor the formation of the desired 3-bromo isomer over other brominated
products.[1] The electron-withdrawing cyano group deactivates the ring but helps direct the
incoming electrophile.[1]

Safety and Handling

Standard laboratory and industrial safety protocols should be followed when handling 3-
Bromo-5-methylpicolinonitrile.[2] It should be stored in a tightly sealed container in a cool,
well-ventilated area, away from heat and moisture, which could compromise its stability.[2]
While stable under normal conditions, its reactivity necessitates careful management to prevent
unintended reactions.[2] Personal protective equipment, including gloves, safety glasses, and a
lab coat, should be worn.

Conclusion

3-Bromo-5-methylpicolinonitrile is a high-value chemical intermediate with significant
applications in organic synthesis. Its well-defined reactivity, particularly at the bromine and
nitrile positions, allows for its use as a versatile building block in the creation of complex and
novel molecules for the pharmaceutical and agrochemical sectors. A thorough understanding of
its chemical properties, spectroscopic data, and synthetic methodologies is essential for
researchers aiming to leverage its full potential in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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